3-Butenoic acid, 2-amino-3-methyl-, (R)-

Enzymology Structural biology Biosynthesis

The (R)-enantiomer of 2-amino-3-methyl-3-butenoic acid is a non-proteinogenic α,β-unsaturated amino acid featuring a terminal alkene moiety that enables unique reactivity—cycloaddition, cross-coupling, and radical addition—inaccessible to saturated analogs like valine. Unlike the DL-racemate or (S)-enantiomer, only the (R)-form delivers the defined stereochemistry essential for reproducible enzyme inhibition, SAR studies, and co-crystallization (e.g., PDB 9PJ3 with non-heme diiron azetidine synthase). For applications requiring covalent FPPS inhibition, peptidomimetic design, or thiol-ene derivatization, the single-enantiomer (R)-form is mandatory. Choose this stereochemically pure building block to eliminate batch-to-batch ambiguity and ensure interpretable biological results.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 60103-01-7
Cat. No. B1278866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenoic acid, 2-amino-3-methyl-, (R)-
CAS60103-01-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=C)C(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1
InChIKeyCJNBBWGXTPGZRW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-3-methyl-3-butenoic Acid (CAS 60103-01-7): Chiral α,β-Unsaturated Amino Acid for Asymmetric Synthesis


3-Butenoic acid, 2-amino-3-methyl-, (R)- (CAS 60103-01-7) is the (R)-enantiomer of 2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-unsaturated amino acid with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Also designated as (R)-γ-methyleneglutamic acid, this compound is naturally occurring and features a terminal alkene moiety at the γ-position that confers distinctive reactivity as both a chiral building block and a potential mechanism-based enzyme inhibitor . Unlike proteinogenic amino acids, the conjugated alkene enables participation in cycloaddition, cross-coupling, and radical addition chemistries inaccessible to saturated analogs, positioning this compound as a versatile scaffold in medicinal chemistry and biocatalysis research.

Why (R)-2-Amino-3-methyl-3-butenoic Acid (CAS 60103-01-7) Cannot Be Replaced by Racemic Mixtures or the (S)-Enantiomer


Substituting (R)-2-amino-3-methyl-3-butenoic acid with the racemate (DL-mixture, CAS 60049-36-7) or the (S)-enantiomer introduces stereochemical ambiguity that compromises experimental reproducibility and biological outcomes. In enzymatic systems, chirality dictates substrate recognition and inhibitor binding geometry; the (S)-enantiomer demonstrates a measurably different activity profile with reduced potency in anticancer assays compared to the (R)-enantiomer . Furthermore, the saturated analog 2-amino-3-methylbutanoic acid (valine) lacks the α,β-unsaturated alkene required for covalent enzyme inactivation or participation in conjugate addition reactions . For researchers requiring defined stereochemistry for asymmetric synthesis, structure-activity relationship (SAR) studies, or co-crystallization experiments, only the single-enantiomer (R)-form ensures consistent and interpretable results.

Quantitative Differentiation of (R)-2-Amino-3-methyl-3-butenoic Acid (CAS 60103-01-7) Against Closest Analogs


Crystal Structure of (R)-Enantiomer Bound to Azetidine Synthase Active Site (PDB 9PJ3)

The (R)-enantiomer of 2-amino-3-methyl-3-butenoic acid co-crystallizes with non-heme diiron azetidine synthase from Streptomyces cacaoi var. asoensis in the presence of manganese, demonstrating specific binding geometry at the enzyme active site (PDB ID: 9PJ3, deposited July 2025) [1]. This structure confirms that the (R)-stereochemistry is recognized by this biosynthetic enzyme, which catalyzes azetidine ring formation.

Enzymology Structural biology Biosynthesis

Competitive Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by α,β-Unsaturated Amino Acid Scaffold

2-Amino-3-methylbut-3-enoic acid acts as a substrate analog that competitively inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway linked to cholesterol biosynthesis and protein prenylation in cancer cells . This mechanism is enabled by the α,β-unsaturated alkene moiety, which saturated analogs (e.g., valine) lack. While specific Ki or IC₅₀ values for the pure (R)-enantiomer are not reported in the accessible literature, the competitive inhibition mechanism distinguishes this scaffold from saturated amino acids.

Cancer therapeutics Enzyme inhibition Mevalonate pathway

Chiral Purity and Enantiomeric Excess Specifications for Procurement

Commercially available (R)-2-amino-3-methyl-3-butenoic acid (CAS 60103-01-7) is supplied with a minimum purity specification of 95% and is offered as a single enantiomer . The hydrochloride salt form (CAS 60103-01-7 as HCl salt, MW 151.59 g/mol) is also available with a purity of 98% . In contrast, the racemic DL-mixture (CAS 60049-36-7) and the (S)-enantiomer are distinct procurement items, requiring explicit selection based on experimental stereochemical requirements.

Asymmetric synthesis Chiral building blocks Quality control

Primary Research Applications of (R)-2-Amino-3-methyl-3-butenoic Acid (CAS 60103-01-7)


Structural Biology: Co-crystallization Studies with Biosynthetic Enzymes

The (R)-enantiomer has been successfully co-crystallized with non-heme diiron azetidine synthase (PDB 9PJ3), enabling atomic-resolution analysis of enzyme-substrate interactions in natural product biosynthesis [1]. This application is specific to the (R)-stereoisomer and cannot be achieved with racemic mixtures or the (S)-enantiomer due to stereochemical incompatibility with the enzyme active site.

Medicinal Chemistry: FPPS Inhibitor Development Targeting the Mevalonate Pathway

The α,β-unsaturated amino acid scaffold serves as a substrate analog for competitive inhibition of farnesyl pyrophosphate synthase (FPPS), a validated target in cholesterol biosynthesis and protein prenylation pathways relevant to oncology . Saturated analogs lack the requisite alkene moiety for this mechanism, making the unsaturated scaffold essential for this application.

Asymmetric Synthesis: Chiral Building Block for Peptidomimetics and Unnatural Peptides

The (R)-configuration and terminal alkene functionality enable incorporation into peptidomimetics and unnatural peptide sequences where defined stereochemistry dictates biological activity . The terminal alkene additionally provides a handle for further derivatization via cross-coupling, hydroamination, or thiol-ene click chemistry not possible with saturated amino acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butenoic acid, 2-amino-3-methyl-, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.